molecular formula C19H28ClN3O2S B12773728 Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride CAS No. 136996-72-0

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride

Cat. No.: B12773728
CAS No.: 136996-72-0
M. Wt: 398.0 g/mol
InChI Key: KRMIAFPWOALGMS-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolyl and propoxyphenyl groups, and the final hydrochloride formation. Common reagents used in these reactions include thionyl chloride, piperazine, and various alkylating agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization or chromatography are employed to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring, which may exhibit similar biological activities.

    Propoxyphenyl derivatives: Compounds with the propoxyphenyl group, which can influence the compound’s pharmacological properties.

Uniqueness

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(2-propoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

136996-72-0

Molecular Formula

C19H28ClN3O2S

Molecular Weight

398.0 g/mol

IUPAC Name

4-methyl-5-[2-[4-(2-propoxyphenyl)piperazin-1-yl]ethoxy]-1,3-thiazole;hydrochloride

InChI

InChI=1S/C19H27N3O2S.ClH/c1-3-13-23-18-7-5-4-6-17(18)22-10-8-21(9-11-22)12-14-24-19-16(2)20-15-25-19;/h4-7,15H,3,8-14H2,1-2H3;1H

InChI Key

KRMIAFPWOALGMS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N2CCN(CC2)CCOC3=C(N=CS3)C.Cl

Origin of Product

United States

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